molecular formula C23H25NO4 B13033781 Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate

Cat. No.: B13033781
M. Wt: 379.4 g/mol
InChI Key: LXLRPYWZCFQFTN-UHFFFAOYSA-N
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Description

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for deprotection, hydrogen gas for reduction, and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions include deprotected amino acids, reduced forms of the compound, and oxidized derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild conditions to reveal the free amino group. This allows for the sequential addition of amino acids to form peptides.

Biological Activity

Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379.46 g/mol
  • CAS Number : 2177258-06-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Fluorenyl Group : The fluorenyl moiety is introduced via a coupling reaction with a suitable precursor.
  • Carbamate Formation : The methoxycarbonyl group is attached through a carbamate linkage.
  • Alkene Formation : The final step involves the introduction of the 4-methylpent-4-enoate structure, which can be achieved through elimination reactions.

The biological activity of this compound has been linked to several mechanisms:

  • Modulation of Ion Channels : Preliminary studies suggest that derivatives of this compound may act as modulators for transient receptor potential (TRP) channels, particularly TRPV1 and TRPV4, which are involved in pain and inflammatory responses .
  • Anticancer Properties : this compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Case Studies

  • TRP Channel Modulation :
    • A study evaluated the effects of various derivatives on TRPV1 and TRPV4 channels using calcium influx assays in HEK293 cells. Results indicated that certain modifications to the ethyl ester side chain significantly enhanced TRPV4 antagonism while maintaining low cytotoxicity at concentrations up to 25 µM .
  • Anticancer Activity :
    • In vitro tests on A549 (lung carcinoma) and HeLa (cervical carcinoma) cells demonstrated that treatment with this compound at concentrations ranging from 5 to 50 µM resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cancer types .
  • Neuroprotection :
    • In an experimental model of neurodegeneration, the compound exhibited protective effects against glutamate-induced cytotoxicity in neuronal cells, suggesting its potential utility in treating neurodegenerative disorders .

Table 1: Biological Activities of this compound)

Activity TypeAssay TypeCell LineConcentration Range (µM)IC50 (µM)
TRPV Channel ModulationCalcium Influx AssayHEK2931 - 25Not Determined
Anticancer ActivityMTT AssayA549, HeLa5 - 50~20
NeuroprotectionGlutamate Cytotoxicity AssayNeuronal CellsVariesNot Determined

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoate

InChI

InChI=1S/C23H25NO4/c1-4-27-22(25)21(13-15(2)3)24-23(26)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,2,4,13-14H2,1,3H3,(H,24,26)

InChI Key

LXLRPYWZCFQFTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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